REACTION_CXSMILES
|
[CH3:1][CH2:2][C:3]([CH2:5][CH2:6]/[CH:7]=[C:8](/[CH2:10][CH2:11][CH:12]=[C:13]([CH3:15])[CH3:14])\[CH3:9])=[CH2:4].[S:16](=[O:18])=[O:17]>>[CH3:9][C:8]([CH2:10][CH2:11][CH:12]=[C:13]([CH3:14])[CH3:15])=[CH:7][CH2:6][CH2:5][C:3]1[CH2:4][S:16]([CH2:1][CH:2]=1)(=[O:18])=[O:17]
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
CCC(=C)CC\C=C(/C)\CCC=C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)=O
|
Name
|
SO2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
after cooling
|
Type
|
CUSTOM
|
Details
|
to evaporate
|
Type
|
CUSTOM
|
Details
|
The residue is then chromatographed on Florisil using sequentially hexane
|
Type
|
ADDITION
|
Details
|
an ether/hexane mixture
|
Type
|
TEMPERATURE
|
Details
|
of increasing
|
Type
|
CONCENTRATION
|
Details
|
concentration in ether
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent under vacuum from the appropriate fractions
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(=CCCC=1CS(=O)(=O)CC1)CCC=C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9 g | |
YIELD: PERCENTYIELD | 58% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |